2-Bromomethyl-3-methoxybenzoic acid
Overview
Description
2-Bromomethyl-3-methoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a bromomethyl group and a methoxy group attached to the benzene ring. This compound is commonly used in various fields of research due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that brominated compounds often target proteins or enzymes in the body, altering their function .
Mode of Action
The mode of action of 2-Bromomethyl-3-methoxybenzoic acid involves a free radical reaction. In this reaction, a bromine atom is lost, leaving behind a radical that can interact with other molecules . This radical can remove a hydrogen atom from a target molecule, leading to the formation of a new compound .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in the structure and function of target molecules, potentially affecting downstream biochemical pathways.
Result of Action
The compound’s ability to participate in free radical reactions suggests that it could cause structural changes in target molecules, potentially altering their function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the rate of free radical reactions can be influenced by temperature and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-3-methoxybenzoic acid typically involves the bromination of 3-methoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process involves the use of bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of advanced equipment and techniques ensures efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromomethyl-3-methoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce aldehydes or carboxylic acids .
Scientific Research Applications
2-Bromomethyl-3-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxybenzoic acid: Similar structure but lacks the bromomethyl group.
3-Bromo-2-methoxybenzoic acid: Similar structure with different positioning of the bromine and methoxy groups.
2-Bromo-4-methoxybenzoic acid: Similar structure with the methoxy group at a different position.
Uniqueness
2-Bromomethyl-3-methoxybenzoic acid is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(bromomethyl)-3-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMAWVQPIPVAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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